3-ethyl-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Description
Properties
IUPAC Name |
3-ethyl-7-(naphthalen-1-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5S/c1-2-22-16-15(20-21-22)17(19-11-18-16)23-10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9,11H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPXJYOVXGCBGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)SCC3=CC=CC4=CC=CC=C43)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazolopyrimidine derivatives exhibit diverse biological activities depending on substitutions at positions 3 and 7. Below is a detailed comparison of the target compound with structurally and functionally related analogs.
Structural Analogues
Functional and Pharmacological Comparisons
- Ethyl groups are less electron-withdrawing, which may modulate electronic interactions with target proteins . Benzyl (VAS2870): Enhances π-π stacking in hydrophobic pockets but increases susceptibility to oxidative metabolism. Linked to off-target thiol reactivity in VAS2870 . 2-Chlorobenzyl (A1 Receptor Ligands): Improves receptor affinity due to halogen bonding and increased lipophilicity .
- Substituent Effects at Position 7: Naphthalen-1-ylmethylthio (Target): Bulkier and more lipophilic than benzoxazolylthio (VAS2870) or amino groups, likely enhancing membrane penetration but possibly reducing solubility. May favor interactions with large enzymatic pockets (e.g., NOX isoforms) . Benzoxazolylthio (VAS2870): Electron-deficient heterocycle enhances hydrogen bonding and π-stacking. However, this group contributes to off-target effects via thiol alkylation . Amino/Cycloalkylamino (A1 Receptor Ligands): Polar groups like cyclohexylamino improve water solubility and receptor selectivity .
Tables of Comparative Data
Table 1: Physicochemical Properties
| Compound | Molecular Weight | logP (Predicted) | Water Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 392.16 | 4.5 | <0.1 |
| VAS2870 | 427.48 | 5.2 | <0.01 |
| 3-(2-Chlorobenzyl)-7-cyclohexylamino | ~370 | 3.8 | 0.5 |
Preparation Methods
Cyclocondensation with Ethyl 4-Chloroacetoacetate
A widely adopted method involves reacting 3-amino-1,2,4-triazole with ethyl 4-chloroacetoacetate in glacial acetic acid under microwave irradiation (180°C, 20 min). This yields 5-chloromethyl-3H-triazolo[1,5-a]pyrimidin-7-one intermediates, which serve as precursors for further functionalization. For the target compound, analogous conditions may be adapted by substituting ethyl 4-chloroacetoacetate with ethyl 3-ethylacetoacetate to introduce the C3 ethyl group during cyclization.
Key Data:
Chlorination and Functionalization
Phosphorous oxychloride (POCl3) is frequently employed to chlorinate hydroxyl groups at the C7 position, enhancing reactivity for subsequent nucleophilic substitutions. For example, treating 7-hydroxy-triazolo[1,5-a]pyrimidine with POCl3 at reflux (110°C, 4–6 h) achieves quantitative conversion to 7-chloro derivatives. This step is critical for introducing the thioether group in later stages.
Regioselective Alkylation at Position 3
Introducing the ethyl group at the N3 position necessitates careful control to avoid competing reactions at other nucleophilic sites.
Direct Alkylation During Cyclization
Incorporating the ethyl group during core formation simplifies synthesis. Ethyl acetoacetate derivatives with pre-installed alkyl chains (e.g., ethyl 3-ethylacetoacetate) enable direct incorporation of the C3 ethyl group via cyclocondensation. This method avoids post-cyclization alkylation challenges, such as regioselectivity issues.
- Reactants: 3-amino-1,2,4-triazole, ethyl 3-ethylacetoacetate
- Conditions: Reflux in acetic acid (12–18 h)
- Yield: 50–60% (after purification)
Post-Cyclization Alkylation
If the ethyl group is introduced after core formation, alkylating agents like iodoethane or ethyl triflate may be used. However, this approach risks over-alkylation and requires stringent conditions:
- Base: Cs2CO3 or K2CO3 in DMF
- Temperature: 80–100°C, 6–12 h
- Yield: Moderate (30–40%) due to side reactions
Thioether Functionalization at Position 7
The C7 thioether group is introduced via nucleophilic substitution of a chloro intermediate with (naphthalen-1-ylmethyl)thiol.
Nucleophilic Substitution with (Naphthalen-1-ylmethyl)Thiol
A modified protocol from triazolopyrimidine derivatization studies employs Cs2CO3 as a base in DMF under microwave irradiation (95°C, 15–30 min). This method leverages the enhanced nucleophilicity of thiols in polar aprotic solvents:
- Reactants: 7-Chloro-3-ethyltriazolo[4,5-d]pyrimidine, (naphthalen-1-ylmethyl)thiol
- Base: Cs2CO3 (1.5 eq.)
- Solvent: DMF
- Conditions: Microwave (150 W, 95°C, 15–30 min)
- Workup: Filtration, solvent removal, column chromatography (ethyl acetate:methanol = 4:1)
- Yield: 60–75%
Alternative Coupling Strategies
For stubborn substitutions, transition metal-catalyzed methods such as Buchwald-Hartwig amination may be adapted for thioether formation. Palladium catalysts (e.g., Pd(OAc)2) with ligands like Xantphos facilitate coupling between aryl halides and thiols:
- Catalyst: Pd(OAc)2 (5 mol%)
- Ligand: Xantphos (10 mol%)
- Base: K3PO4
- Solvent: Toluene, 100°C, 24 h
- Yield: 50–65%
Comparative Analysis of Synthetic Routes
The table below evaluates two primary routes for synthesizing the target compound:
Structural Validation and Characterization
Post-synthesis, the compound must be verified via spectroscopic and chromatographic methods:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-ethyl-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine, and what key reaction conditions influence yield and purity?
- Methodology :
- Core Formation : Cyclization of precursors like substituted hydrazines and isothiocyanates forms the triazolopyrimidine core .
- Substituent Introduction : Thioether linkage at position 7 is achieved via nucleophilic substitution using naphthalen-1-ylmethanethiol under basic conditions (e.g., K₂CO₃ in acetonitrile) .
- Optimization : Solvent choice (DMF or dichloromethane), temperature control (60–80°C), and reaction time (6–12 hours) are critical for yield and purity . Post-synthesis purification via silica gel chromatography or recrystallization is recommended .
Q. How is the structure of this compound characterized using spectroscopic and chromatographic techniques?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent integration and regiochemistry. For example, aromatic protons of the naphthalene group appear as multiplet signals at δ 7.3–8.2 ppm .
- Infrared Spectroscopy (IR) : Thioether (C-S) stretches at ~650 cm⁻¹ and triazole ring vibrations at ~1500 cm⁻¹ validate key functional groups .
- High-Performance Liquid Chromatography (HPLC) : Purity (>95%) is assessed using reverse-phase C18 columns with UV detection at 254 nm .
Q. What initial biological screening assays are recommended to evaluate its potential therapeutic applications?
- Methodology :
- Enzyme Inhibition Assays : Measure IC₅₀ values against targets like NADPH oxidase (NOX) or cannabinoid receptors using fluorogenic substrates .
- Cytotoxicity Screening : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT assays to assess antiproliferative activity .
- Antimicrobial Testing : Agar dilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How do structural modifications at the 3-ethyl and naphthalenylmethylthio positions affect target binding affinity and selectivity?
- Methodology :
- 3-Ethyl Group : Replacing ethyl with bulkier groups (e.g., benzyl) may enhance hydrophobic interactions with target pockets but reduce metabolic stability .
- Naphthalenylmethylthio : Substituting naphthalene with fluorobenzyl () increases lipophilicity and π-π stacking, improving binding to aromatic residues in enzymes like NOX .
- SAR Studies : Systematic substitution at these positions, followed by molecular docking (e.g., AutoDock Vina), identifies optimal substituents for target selectivity .
Q. What strategies can resolve discrepancies between in vitro potency and in vivo efficacy for this compound?
- Methodology :
- Metabolic Stability : Assess hepatic microsomal half-life (e.g., rat liver microsomes) to identify rapid degradation pathways. Introduce electron-withdrawing groups (e.g., fluorine) to reduce oxidative metabolism .
- Bioavailability Optimization : Formulate with cyclodextrins or lipid nanoparticles to enhance solubility. Pharmacokinetic (PK) studies in rodents measure AUC and Cₘₐₓ .
- Off-Target Profiling : Use proteome-wide affinity chromatography to identify unintended interactions, guiding structural refinement .
Q. How can computational methods predict off-target interactions and guide structural optimization?
- Methodology :
- Molecular Dynamics (MD) Simulations : Simulate binding to off-targets (e.g., cytochrome P450 enzymes) to predict metabolic liabilities .
- Pharmacophore Modeling : Align compound features with known bioactive molecules (e.g., NOX inhibitors) to prioritize analogs with minimized off-target risks .
- Machine Learning (ML) : Train models on PubChem bioassay data () to predict toxicity profiles and suggest substituents with favorable ADMET properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
